Cas no 2763906-06-3 (3-(5-Bromo-1-benzofuran-2-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid)
![3-(5-Bromo-1-benzofuran-2-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid structure](https://www.kuujia.com/scimg/cas/2763906-06-3x500.png)
3-(5-Bromo-1-benzofuran-2-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- EN300-37343395
- 2763906-06-3
- 3-(5-bromo-1-benzofuran-2-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
- 3-(5-Bromo-1-benzofuran-2-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
-
- Inchi: 1S/C15H14BrNO5/c1-2-5-21-15(20)17-12(14(18)19)8-11-7-9-6-10(16)3-4-13(9)22-11/h2-4,6-7,12H,1,5,8H2,(H,17,20)(H,18,19)
- InChI Key: XCVSEQWHYPPPSQ-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C=C(CC(C(=O)O)NC(=O)OCC=C)O2
Computed Properties
- Exact Mass: 367.00554g/mol
- Monoisotopic Mass: 367.00554g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 430
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 88.8Ų
3-(5-Bromo-1-benzofuran-2-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37343395-1.0g |
2763906-06-3 | 1.0g |
$1442.0 | 2023-07-06 | |||
Enamine | EN300-37343395-2.5g |
2763906-06-3 | 2.5g |
$2828.0 | 2023-07-06 | |||
Enamine | EN300-37343395-10.0g |
2763906-06-3 | 10.0g |
$6205.0 | 2023-07-06 | |||
Enamine | EN300-37343395-0.5g |
2763906-06-3 | 0.5g |
$1385.0 | 2023-07-06 | |||
Enamine | EN300-37343395-0.25g |
2763906-06-3 | 0.25g |
$1328.0 | 2023-07-06 | |||
Enamine | EN300-37343395-0.1g |
2763906-06-3 | 0.1g |
$1269.0 | 2023-07-06 | |||
Enamine | EN300-37343395-5.0g |
2763906-06-3 | 5.0g |
$4184.0 | 2023-07-06 | |||
Enamine | EN300-37343395-0.05g |
2763906-06-3 | 0.05g |
$1212.0 | 2023-07-06 |
3-(5-Bromo-1-benzofuran-2-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid Related Literature
-
1. Back matter
-
2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
Additional information on 3-(5-Bromo-1-benzofuran-2-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
Introduction to 3-(5-Bromo-1-benzofuran-2-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid (CAS No. 2763906-06-3)
3-(5-Bromo-1-benzofuran-2-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid, identified by its CAS number 2763906-06-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a benzofuran core substituted with a bromine atom at the 5-position, and an amino acid derivative linked through an amide bond. The presence of these functional groups imparts unique chemical properties that make it a valuable scaffold for drug discovery and development.
The molecular structure of 3-(5-Bromo-1-benzofuran-2-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid consists of a benzofuran ring system, which is a well-documented motif in medicinal chemistry due to its ability to interact with biological targets in multiple ways. The 5-Bromo substituent on the benzofuran ring enhances the electrophilicity of the molecule, making it more reactive in various chemical transformations. This reactivity is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are widely employed in the synthesis of biaryl compounds. The (prop-2-en-1-yloxy)carbonyl group, also known as an acrylate ester, introduces a hydrophobic moiety and facilitates amide bond formation, which is crucial for protein binding and drug delivery systems.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from benzofuran derivatives. These compounds have shown promise in various pharmacological applications, including anti-inflammatory, anticancer, and antimicrobial therapies. The brominated benzofuran scaffold is particularly interesting because it can be further functionalized to produce highly specific inhibitors or agonists targeting particular biological pathways. For instance, studies have demonstrated that brominated benzofurans can modulate enzyme activity by binding to active sites or allosteric pockets, thereby altering cellular signaling cascades.
The amide linkage in 3-(5-Bromo-1-benzofuran-2-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid is another critical feature that contributes to its pharmacological potential. Amide bonds are ubiquitous in bioactive molecules and are known for their stability and ability to form hydrogen bonds with biological targets. This property makes it an ideal moiety for designing peptidomimetics or for use in prodrug formulations where controlled release is desired. Additionally, the presence of an acrylate ester group allows for further derivatization via click chemistry or other bioconjugation techniques, enabling the creation of complex drug candidates with tailored properties.
Current research in the field of medicinal chemistry has highlighted the importance of structure-based drug design. Computational methods such as molecular docking and quantum mechanical calculations are increasingly being used to predict how these compounds interact with biological targets at the atomic level. The structural features of 3-(5-Bromo-1-benzofuran-2-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid, particularly the combination of the benzofuran ring and the functionalized side chain, make it an attractive candidate for such studies. By leveraging computational tools, researchers can optimize the compound’s pharmacokinetic profile and enhance its binding affinity to therapeutic targets.
One notable application of this compound is in the development of kinase inhibitors. Kinases are enzymes that play a central role in many cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is often associated with diseases such as cancer and inflammatory disorders. The brominated benzofuran moiety can be designed to selectively inhibit specific kinases by mimicking natural substrates or by blocking ATP binding pockets. Preliminary studies have shown that derivatives of this compound exhibit promising inhibitory activity against certain kinases, making them potential candidates for further development into novel therapeutics.
The synthesis of 3-(5-Bromo-1-benzofuran-2-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid involves multiple steps that showcase modern synthetic methodologies. The introduction of the bromine atom at the 5-position of the benzofuran ring can be achieved through electrophilic aromatic substitution reactions using appropriate brominating agents under controlled conditions. Subsequent functionalization with the acrylate ester group requires careful selection of reagents and reaction conditions to ensure high yield and purity. Advances in green chemistry have also influenced these synthetic routes, with efforts focusing on minimizing waste and improving atom economy.
The pharmacological evaluation of 3-(5-Bromo-1-benzofuran-2-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid has been conducted using both in vitro and in vivo models. In vitro studies typically involve enzyme assays or cell-based assays to assess binding affinity and biological activity. These studies help researchers understand how the compound interacts with its target proteins and whether it exhibits any toxicological effects at higher concentrations. In vivo studies provide additional insights into its pharmacokinetic behavior, including absorption, distribution, metabolism, excretion (ADME), and potential side effects.
One exciting area of research is the use of this compound as a tool compound for chemical biology studies. Tool compounds are small molecules that are used to probe biological pathways or mechanisms by their selective inhibition or activation of specific targets. The unique structural features of 3-(5-Bromo-1-benzofuran-2-yl)-2-{[(prop-2-en-oxy)carbonyl]amino}propanoic acid make it an excellent candidate for such applications. By studying its effects on cellular processes, researchers can gain valuable insights into disease mechanisms and identify new therapeutic strategies.
The future prospects for this compound are promising, with ongoing research aimed at expanding its utility in drug discovery and development. Efforts are underway to synthesize analogs with modified substituents to improve their pharmacological properties further. Additionally, collaborations between academic institutions and pharmaceutical companies are fostering innovative approaches to translating these findings into clinical applications. As our understanding of biological systems continues to grow, compounds like 3-(5-Bromo-l-benzofuran-l -yl)-z -{[isopropen-l-oxy)carboxyl amino}]propanoic acid (CAS No: 27639O6_06_33 will play an increasingly important role in addressing unmet medical needs.
2763906-06-3 (3-(5-Bromo-1-benzofuran-2-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid) Related Products
- 2091597-85-0(2-(2-amino-2-methylpropyl)-6-chlorophenol)
- 1807247-56-8(Ethyl 2-cyano-6-nitro-4-(trifluoromethoxy)benzoate)
- 1374659-29-6(2,3-Dibromo-4-(difluoromethyl)pyridine)
- 1017171-94-6(N2,N2-Diallyl-2,5-pyridinediamine)
- 2548997-42-6(3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile)
- 2228789-70-4(2,4-difluoro-6-1-(hydroxymethyl)-2,2-dimethylcyclopropylphenol)
- 1805383-68-9(4-Chloro-3-(difluoromethyl)-2-fluoro-6-(trifluoromethyl)pyridine)
- 1797253-21-4(3-(2,4-dimethoxypyrimidin-5-yl)-1-(2-ethylphenyl)urea)
- 1256835-16-1(O-(5-bromopyridin-3-yl)methylhydroxylamine)
- 393820-08-1(N-cycloheptyl-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-amine)




